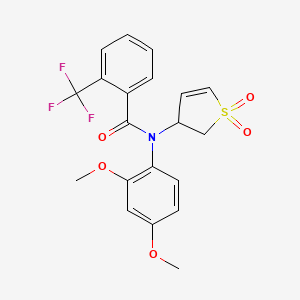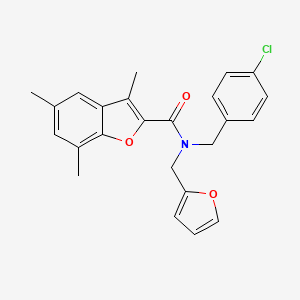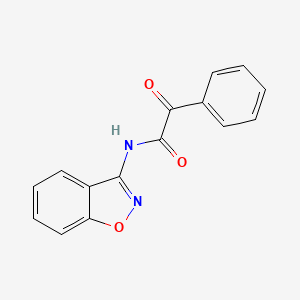
N-(2,4-dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-(trifluoromethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-DIMETHOXYPHENYL)-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-2-(TRIFLUOROMETHYL)BENZAMIDE is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, a benzamide core, and a thiophene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-DIMETHOXYPHENYL)-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-2-(TRIFLUOROMETHYL)BENZAMIDE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzamide Core: This step involves the reaction of 2-(trifluoromethyl)benzoic acid with an appropriate amine to form the benzamide core.
Introduction of the Thiophene Ring: The thiophene ring can be introduced through a cyclization reaction involving sulfur-containing reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
化学反应分析
Types of Reactions
N-(2,4-DIMETHOXYPHENYL)-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-2-(TRIFLUOROMETHYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the phenyl ring.
科学研究应用
N-(2,4-DIMETHOXYPHENYL)-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-2-(TRIFLUOROMETHYL)BENZAMIDE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API) due to its unique structural features.
Materials Science: The compound’s properties make it a candidate for use in the development of advanced materials, such as organic semiconductors or conductive polymers.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical space.
作用机制
The mechanism of action of N-(2,4-DIMETHOXYPHENYL)-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-2-(TRIFLUOROMETHYL)BENZAMIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group and thiophene ring can enhance the compound’s binding affinity and selectivity for its targets.
相似化合物的比较
Similar Compounds
N-(2,4-DIMETHOXYPHENYL)-N-(2,3-DIHYDRO-3-THIOPHENYL)-2-(TRIFLUOROMETHYL)BENZAMIDE: Lacks the dioxido group, which may affect its reactivity and binding properties.
N-(2,4-DIMETHOXYPHENYL)-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-2-METHYLBENZAMIDE: Contains a methyl group instead of a trifluoromethyl group, potentially altering its chemical and biological properties.
Uniqueness
N-(2,4-DIMETHOXYPHENYL)-N-(1,1-DIOXIDO-2,3-DIHYDRO-3-THIOPHENYL)-2-(TRIFLUOROMETHYL)BENZAMIDE is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric effects. The dioxido group on the thiophene ring further differentiates it from similar compounds, potentially enhancing its reactivity and binding interactions.
属性
分子式 |
C20H18F3NO5S |
|---|---|
分子量 |
441.4 g/mol |
IUPAC 名称 |
N-(2,4-dimethoxyphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C20H18F3NO5S/c1-28-14-7-8-17(18(11-14)29-2)24(13-9-10-30(26,27)12-13)19(25)15-5-3-4-6-16(15)20(21,22)23/h3-11,13H,12H2,1-2H3 |
InChI 键 |
HKSDXKMZEWAKEO-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC=CC=C3C(F)(F)F)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11412867.png)
![N-[4-(dimethylamino)benzyl]-N-(furan-2-ylmethyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11412872.png)
![1-(3-{[4-[(4-Methylphenyl)sulfonyl]-2-(propylsulfonyl)-1,3-thiazol-5-yl]amino}propyl)pyrrolidin-2-one](/img/structure/B11412875.png)
![5-benzyl-2-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}thio)-6-methyl-4(3H)-pyrimidinone](/img/structure/B11412885.png)
![4-hydroxy-N-(4-methoxybenzyl)-9-methyl-2-oxo-2H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B11412889.png)

![6-chloro-N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11412905.png)
![N-(2,5-dimethylphenyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide](/img/structure/B11412910.png)
![3,7-bis(4-chlorophenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11412911.png)
![5-chloro-2-(ethylsulfanyl)-N-{2-[(4-methylphenyl)carbonyl]-1-benzofuran-3-yl}pyrimidine-4-carboxamide](/img/structure/B11412913.png)
![5-chloro-2-(ethylsulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide](/img/structure/B11412931.png)
![11-methyl-7-(4-methylphenyl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11412943.png)
![1-(2-ethylphenyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11412948.png)
